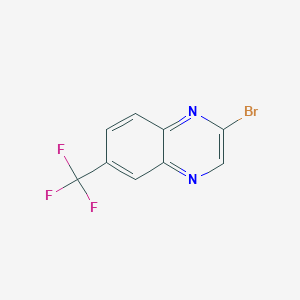

2-Bromo-6-(trifluoromethyl)quinoxaline

Vue d'ensemble

Description

2-Bromo-6-(trifluoromethyl)quinoxaline is a heterocyclic organic compound containing bromine, fluorine, and nitrogen atoms. It is known for its unique chemical properties and has been utilized in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trifluoromethyl)quinoxaline typically involves the bromination of 6-(trifluoromethyl)quinoxaline. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is often produced in bulk quantities for use in various research and development applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-6-(trifluoromethyl)quinoxaline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted quinoxalines can be formed.

Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

Biological Applications

1.1 Antiviral Activity

Research has demonstrated that quinoxaline derivatives exhibit notable antiviral properties. Specifically, compounds derived from 2-bromo-6-(trifluoromethyl)quinoxaline have been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV). For instance, studies indicated that certain derivatives could effectively reduce viral replication at low concentrations, making them potential candidates for antiviral drug development .

1.2 Antimicrobial Properties

Quinoxaline derivatives, including this compound, have been evaluated for their antimicrobial activities against various bacterial strains. They have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents. The structure-activity relationship indicates that modifications to the quinoxaline core can enhance antibacterial potency .

1.3 Anticancer Potential

The anticancer properties of quinoxaline derivatives are also noteworthy. Compounds like this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. This activity is attributed to their ability to induce apoptosis in cancer cells and disrupt cellular signaling pathways involved in cancer progression .

Synthetic Applications

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the development of diverse chemical entities with potential biological activities .

2.2 Palladium-Catalyzed Reactions

This compound has been utilized in palladium-catalyzed C–H bond arylation reactions, demonstrating its versatility in organic synthesis. These reactions enable the introduction of various aryl groups at specific positions on the quinoxaline ring, leading to the formation of novel derivatives with tailored properties for specific applications .

Material Science Applications

3.1 Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are being explored for their application in OLED technology due to their favorable electronic properties. The incorporation of trifluoromethyl groups enhances the thermal stability and luminescent properties of the materials, making them suitable for use in high-performance OLED devices .

3.2 Photovoltaic Devices

In addition to OLEDs, quinoxaline-based materials are also being investigated for use in excitonic solar cells. Their ability to harvest both singlet and triplet excitons contributes to improved device efficiency, highlighting their potential role in renewable energy technologies .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry and material science. Its biological activities, particularly antiviral and antimicrobial effects, position it as a promising candidate for drug development. Furthermore, its utility as a synthetic intermediate and in advanced materials technology underscores its significance in contemporary research.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Activity | Antiviral | Inhibits HSV-1 and CMV replication at low concentrations |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Synthetic Applications | Intermediate for synthesis | Enables functionalization via nucleophilic substitution |

| Palladium-Catalyzed Reactions | Facilitates arylation at specific positions | |

| Material Science | OLEDs | Enhances thermal stability and luminescence |

| Photovoltaics | Improves efficiency by harvesting excitons |

Mécanisme D'action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

2-Bromoquinoxaline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

6-(Trifluoromethyl)quinoxaline: Lacks the bromine atom, affecting its ability to participate in certain reactions.

Uniqueness: 2-Bromo-6-(trifluoromethyl)quinoxaline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Activité Biologique

2-Bromo-6-(trifluoromethyl)quinoxaline is a halogenated derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a bromine atom at the 2-position and a trifluoromethyl group at the 6-position of the quinoxaline ring, which enhances its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.

The structural features of this compound contribute to its biological activity. The trifluoromethyl group is known to enhance the interaction of the compound with biological targets due to its electron-withdrawing nature. The synthesis of this compound typically involves halogenation reactions, which can be optimized for yield and purity.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with key enzymes involved in metabolic pathways and DNA replication, such as DNA gyrase. This interaction can inhibit bacterial DNA replication, leading to therapeutic effects against infections.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Position of Substituents | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Br at 2, CF3 at 6 | Antimycobacterial | Enhanced lipophilicity |

| 2-Chloro-3-(trifluoromethyl)quinoxaline | Cl at 2, CF3 at 3 | Antimicrobial | Less potent than brominated version |

| 6-(Trifluoromethyl)-quinoxaline | CF3 at 6 | Anticancer | Lacks halogen substitution |

| 2-Bromoquinoxaline | Br at 2 | Moderate antibacterial | No trifluoromethyl enhancement |

This table illustrates how variations in substituents influence biological activity and chemical properties, underscoring the significance of the trifluoromethyl group in enhancing efficacy.

Case Studies

While specific case studies on this compound are sparse, related research on quinoxaline derivatives highlights their dual activity as anticancer and antimicrobial agents. For instance, synthesized quinoxalines have demonstrated high cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells .

Propriétés

IUPAC Name |

2-bromo-6-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSURKDBUCANNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676365 | |

| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240595-08-7 | |

| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.